Proteinase L5 -

Proteinase L5

Catalog Number: EVT-244708
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Proteinase L5 is sourced from the bacterium Lysobacter capsici, known for its ability to produce various extracellular enzymes. This organism thrives in soil environments and has been identified as a source of novel bacteriolytic enzymes with potential agricultural and pharmaceutical applications . The production of Proteinase L5 is influenced by the growth medium, with optimal activity observed in specific nutrient-rich environments .

Classification

Proteinase L5 belongs to the class of serine proteases, characterized by their catalytic mechanism involving a serine residue at the active site. This classification indicates that it shares structural and functional similarities with other well-known proteases, such as trypsin and chymotrypsin. The enzyme's specificity and activity profile make it an important candidate for further research into its mechanisms and applications.

Synthesis Analysis

Methods

The synthesis of Proteinase L5 involves cultivating Lysobacter capsici under controlled conditions that promote the expression of bacteriolytic enzymes. Transcriptomic analysis has been employed to identify genes responsible for producing these enzymes, including Proteinase L5. The optimal conditions for enzyme production include specific nutrient media that enhance growth and enzyme secretion .

Technical Details

The production process typically involves:

  • Cultivation: Growing Lysobacter capsici in liquid culture under aerobic conditions.
  • Induction: Utilizing specific substrates or conditions that trigger the expression of bacteriolytic genes.
  • Harvesting: Collecting the culture supernatant, which contains extracellular enzymes, including Proteinase L5.
  • Purification: Employing techniques such as affinity chromatography or ion-exchange chromatography to isolate Proteinase L5 from other proteins present in the supernatant.
Molecular Structure Analysis

Structure

  • A catalytic triad consisting of serine, histidine, and aspartate residues.
  • A substrate-binding pocket that accommodates peptide substrates.

Data

Preliminary studies suggest that Proteinase L5 has a molecular weight around 30 kDa, consistent with other serine proteases . Further structural determination through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy would provide more detailed insights into its conformation and active site architecture.

Chemical Reactions Analysis

Reactions

Proteinase L5 catalyzes the hydrolysis of peptide bonds in proteins, leading to the breakdown of polypeptides into smaller peptides or amino acids. This activity is crucial for its bacteriolytic function, allowing it to disrupt bacterial cell walls and contribute to its antimicrobial properties.

Technical Details

The enzymatic reaction can be summarized as follows:

Protein+H2OProteinase L5Peptides+Amino Acids\text{Protein}+\text{H}_2\text{O}\xrightarrow{\text{Proteinase L5}}\text{Peptides}+\text{Amino Acids}

Kinetic studies are necessary to determine parameters such as substrate specificity, optimal pH, and temperature for maximum activity.

Mechanism of Action

Process

The mechanism of action for Proteinase L5 involves several key steps:

  1. Substrate Binding: The enzyme binds to its substrate through interactions at the active site.
  2. Catalysis: The serine residue attacks the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate.
  3. Product Release: The intermediate collapses, releasing the cleaved products and regenerating the active enzyme.

Data

Kinetic analyses indicate that Proteinase L5 exhibits high specificity for certain peptide bonds, which may be influenced by the structure of its substrate .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Specific values have yet to be determined but are typical for serine proteases.

Chemical Properties

  • pH Stability: Optimal activity is often observed at neutral pH (around pH 7).
  • Temperature Stability: Enzymatic activity typically peaks at temperatures between 30°C and 50°C.

Relevant studies should focus on characterizing these properties further to optimize conditions for industrial applications .

Applications

Proteinase L5 has several promising applications:

  • Agriculture: As an antimicrobial agent against plant pathogens.
  • Biotechnology: In protein engineering and purification processes where selective cleavage is necessary.
  • Pharmaceuticals: Potential use in developing new antibiotics or therapeutic agents targeting bacterial infections.

Research continues to explore these avenues, emphasizing the importance of understanding both its biochemical properties and mechanisms .

Molecular Characterization and Evolutionary Phylogeny

Genomic Organization and Conserved Domains of RPL5

The RPL5 gene, encoding ribosomal protein L5 (uL18), exhibits conserved genomic architecture across eukaryotes while maintaining species-specific adaptations. In humans (Homo sapiens), RPL5 spans 9,938 bp on chromosome 1p22.1 and comprises 8 exons coding for a 297-amino acid protein with a molecular weight of 33.7 kDa [2]. The gene structure includes a 1,398 bp intron in pearl millet (Pennisetum glaucum) and co-transcription with the small nucleolar RNA U21 within its fifth intron in mammals, indicating functional integration with ribosome biogenesis pathways [2] [4].

The L5 protein contains two principal domains:

  • L18/eL5 domain (Prosite: PS00623): A conserved β-α-β-β-α fold responsible for 5S rRNA binding.
  • C-terminal extension: A eukaryote-specific α-helical region that stabilizes rRNA interactions.

Table 1: Genomic Features of RPL5 Across Species

OrganismChromosomal LocationExonsProtein Length (aa)Conserved Domains
Homo sapiens1p22.18297L18/eL5, C-terminal extension
Pennisetum glaucumChromosome 22187RL18/L5e domain
Saccharomyces cerevisiaeYPL131W297L18/eL5, acidic extensions

Ubiquitous expression patterns are observed in humans (highest in ovary and thyroid tissues), supporting its essential role in ribosome assembly [2]. The L18/eL5 domain’s charge segregation—positively charged RNA-binding surfaces versus solvent-exposed negative regions—enables electrostatic complementarity with 5S rRNA [9].

Structural Homology Across Species: Prokaryotic vs. Eukaryotic Ribosomal L5

Ribosomal L5 and its prokaryotic homolog L18 share a conserved core fold but exhibit distinct functional adaptations:

Prokaryotic L18 (Bacteria/Archaea)

  • Structure: Single globular domain with anti-parallel β-sheet and α-helical bundle (25–30 kDa) [9]
  • rRNA binding: Recognizes loop E of 5S rRNA via conserved residues (e.g., Lys69, Arg81 in E. coli)
  • Position: Central protuberance of the 50S subunit

Eukaryotic L5

  • Structure: Core L18/eL5 domain + eukaryote-specific N/C-terminal extensions (up to 60 kDa) [9]
  • rRNA binding: Binds nuclear-encoded 5S rRNA and facilitates mitochondrial import via MRP-L18 chaperoning [3]
  • Position: 60S subunit central protuberance

Mitochondrial ribosomal protein L18 (MRP-L18), a eukaryotic derivative, retains the ancestral L18 fold but functions in cytosolic 5S rRNA import. It forms a "molecular conveyor" with rhodanese to transport 5S rRNA into mitochondria, where it integrates into mitoribosomes [3].

Table 2: Structural and Functional Comparison of L5/L18 Homologs

FeatureProkaryotic L18Eukaryotic L5Mitochondrial MRP-L18
Molecular Weight25–30 kDa33–40 kDa18–20 kDa
Domain StructureSingle globular domainL18/eL5 + extensionsConserved L18 fold
5S rRNA BindingLoop E recognitionCytosolic/mitochondrialMitochondrial import
Subunit Location50S central protuberance60S central protuberance39S large subunit

Plant RL18/L5e (e.g., pearl millet) shares 80% sequence identity with monocot orthologs but lacks mitochondrial targeting sequences, indicating cytosolic specialization [4]. Cold stress downregulates its expression, suggesting ribosomal stress responses.

Evolutionary Divergence of 5S rRNA-Binding Proteins in Archaea and Eukaryotes

Archaea and eukaryotes share 35 ribosomal proteins absent in bacteria, forming the archaea/eukaryote-specific (A/E) group. L5 exemplifies this divergence through:

Domain-Shared Innovations

  • ERFNIN Motif: Prepeptide sequence (Glu-Arg-Phe-Asn-Ile-Asn) in cathepsin L proteases, co-opted for protease inhibition in L5 [10]
  • GYLND Motif: Gly-Tyr-Leu-Asn-Asp insertion stabilizing β-hairpin structures in A/E ribosomes [9]

Functional Adaptations

  • Ribosome Biogenesis: Eukaryotic L5 recruits assembly factors (e.g., Syo1p in yeast) during 60S maturation [7]
  • Stress Response: Free L5 inhibits MDM2-mediated TP53 degradation during ribosomal stress, activating apoptosis [5]
  • Structural Expansion: Eukaryotic L5 acquired N-terminal zinc-finger domains to stabilize rRNA expansion segments (ES7, ES39) [9]

Table 3: Evolutionary Features of A/E-Specific Ribosomal Proteins

TraitArchaeal L5Eukaryotic L5Evolutionary Significance
Sequence Length25–150 aa150–300 aaEukaryotic domain accretion
MotifsERFNIN-likeERFNIN, GYLNDFunctional diversification
Structural ExtensionsMinimalLong N/C-terminiES stabilization, chaperone binding
Conservation54 archaeal species>80% yeast-human identityFunctional constraint

Phylogenetic analysis positions archaeal L5 as the evolutionary bridge between bacterial L18 and eukaryotic L5. The universal common ribosomal core (2 MDa) contains 33 conserved proteins, while A/E-specific additions like L5 enable specialized functions such as 5S rRNA chaperoning [9]. In Trichinella spiralis, cathepsin L co-opts L5-like domains for hemoglobin degradation, illustrating exaptation of ribosomal motifs for protease functions [10].

Properties

Product Name

Proteinase L5

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